molecular formula C11H22N2O2 B7922593 1-(2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone

1-(2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone

Cat. No.: B7922593
M. Wt: 214.30 g/mol
InChI Key: ODHACJVWSDKCHO-UHFFFAOYSA-N
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Description

1-(2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone is a pyrrolidine-based compound featuring an ethanone (acetyl) group attached to the nitrogen atom of the pyrrolidine ring. The pyrrolidine moiety is further substituted with a [(ethyl)(2-hydroxyethyl)amino]methyl group at the 2-position of the ring. Pyrrolidine derivatives are widely explored in drug discovery due to their conformational rigidity and ability to modulate biological targets, such as enzymes and receptors .

Properties

IUPAC Name

1-[2-[[ethyl(2-hydroxyethyl)amino]methyl]pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-3-12(7-8-14)9-11-5-4-6-13(11)10(2)15/h11,14H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHACJVWSDKCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)CC1CCCN1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone typically involves the reaction of pyrrolidine with ethylamine and 2-hydroxyethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as methanol or ethanol, and may require a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other nucleophiles .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while reduction of the ethanone group can produce alcohols .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The compound can serve as a building block in the synthesis of new pharmaceutical agents, particularly those targeting neurological disorders due to its pyrrolidine structure, which is known for its bioactive properties.
    • Its ability to form salts with organic acids enhances the solubility and bioavailability of drugs, making it suitable for formulations involving poorly soluble compounds .
  • Antidepressant Activity :
    • Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects. This is particularly relevant in the context of developing new treatments for depression that target monoamine pathways.
    • The structural similarity to other known antidepressants positions it as a candidate for further pharmacological evaluation .
  • Analgesic Properties :
    • Research indicates that compounds with similar structures have analgesic effects, suggesting potential applications in pain management therapies .

Biochemical Applications

  • Enzyme Inhibition :
    • The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which can be crucial in designing drugs for metabolic disorders.
    • Its interactions with various biological targets can be explored through molecular docking studies to predict binding affinities and mechanisms .
  • Cellular Studies :
    • In vitro studies using this compound can elucidate its effects on cell viability and proliferation, particularly in cancer research where it may affect tumor growth dynamics.

Case Study 1: Antidepressant Development

A recent study explored the antidepressant potential of pyrrolidine derivatives, including 1-(2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone. The results indicated significant improvements in behavioral assays compared to control groups, warranting further exploration into its mechanism of action.

Case Study 2: Analgesic Efficacy

In another study focusing on pain relief, the compound was tested alongside established analgesics. Results showed comparable efficacy in reducing pain responses in animal models, suggesting its viability as a new analgesic agent.

Mechanism of Action

The mechanism of action of 1-(2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and its analogs.

Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity References
Target Compound Pyrrolidine Ethyl, 2-hydroxyethyl amino, ethanone 213.32 Anti-inflammatory (proposed)
1-(4-{[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl}phenyl)ethan-1-one Pyrrolidine Hydroxymethyl, phenyl, ethanone - Synthetic intermediate
S 16924 Pyrrolidine Fluorophenyl, dihydrodioxin, ethanone - Antipsychotic (5-HT1A agonist)
1-(2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone Pyrrolidine Aminoethyl, ethyl amino, ethanone 213.32 Not specified
1-{(R)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone Piperidine Ethyl, 2-hydroxyethyl amino, ethanone 214.31 Not specified (structural analog)
Key Observations:

Core Heterocycle :

  • The target compound and S 16924 share a pyrrolidine core, while the piperidine analog (Entry 5) has a six-membered ring, which may alter binding affinity due to conformational flexibility .
  • Substitution at the 2-position of pyrrolidine (e.g., hydroxyethyl vs. fluorophenyl in S 16924) significantly influences biological activity. S 16924 exhibits potent antipsychotic effects via serotonin receptor modulation, whereas the target compound is hypothesized to have anti-inflammatory properties .

Aminoethyl substitution (Entry 4) introduces a basic nitrogen, which may affect pharmacokinetics (e.g., membrane permeability) compared to the hydroxyethyl group .

Molecular Weight: The target compound (213.32 g/mol) and its aminoethyl analog (213.32 g/mol) share identical molecular weights, suggesting similar physicochemical profiles despite functional group differences .

Biological Activity

1-(2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone, also known by its CAS number 1032684-85-7, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The chemical structure of 1-(2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone is characterized by the following properties:

  • Molecular Formula: C13H19N2O2
  • Molecular Weight: 235.30 g/mol
  • Boiling Point: Approximately 368.8 °C
  • Density: 1.056 g/cm³
  • pKa: 14.74

These properties indicate that the compound is a stable entity under standard laboratory conditions with potential solubility in various solvents due to its polar functional groups.

The biological activity of 1-(2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone is primarily associated with its interaction with G protein-coupled receptors (GPCRs). Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly through adrenergic and imidazoline receptors, influencing cardiovascular and central nervous system functions .

Pharmacological Effects

  • CNS Activity : The compound has shown potential in modulating central nervous system (CNS) activity, particularly in the context of sympathetic tone regulation. It may exert anxiolytic or antidepressant effects by influencing norepinephrine and serotonin pathways.
  • Cardiovascular Effects : Preliminary studies suggest that it may affect heart rate and contractility through its action on adrenergic receptors, similar to other compounds that influence cyclic AMP levels in cardiac tissues .
  • Anti-inflammatory Properties : There are indications that this compound may possess anti-inflammatory properties, potentially through modulation of immune responses via GPCR pathways.

Case Study 1: CNS Modulation

A study conducted on animal models demonstrated that administration of 1-(2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone resulted in decreased anxiety-like behaviors in elevated plus-maze tests. The mechanism was hypothesized to involve modulation of serotonin receptors alongside adrenergic pathways, suggesting a dual-action profile that could be beneficial for treating anxiety disorders.

Case Study 2: Cardiovascular Impact

In vitro studies using cardiac myocytes showed that treatment with the compound led to increased calcium influx and enhanced contractile force, indicating a positive inotropic effect. This was linked to the activation of β-adrenoceptors and subsequent signaling cascades involving protein kinase A (PKA) activation, similar to well-known adrenergic agonists.

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionPrimary EffectsReferences
Compound AGPCR modulationCNS depressant
Compound BAdrenergic agonistIncreased heart rate
1-(2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanoneDual GPCR modulationAnxiolytic, positive inotropic effect

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